(S)-1-Amino-3-Phenylpropan-2-ol

Übersicht

Beschreibung

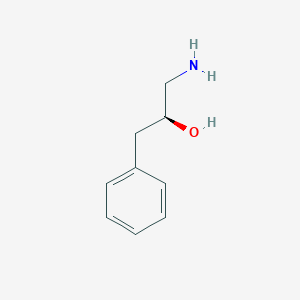

(S)-1-Amino-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound consists of an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (-C6H5) attached to a three-carbon chain

Wissenschaftliche Forschungsanwendungen

(S)-1-Amino-3-phenylpropan-2-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various functionalized compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-Amino-3-phenylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the asymmetric synthesis of this compound using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. This approach often employs transition metal catalysts and ligands to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Additionally, the use of chiral resolution techniques, such as chromatography or crystallization, can be implemented to obtain the desired enantiomer in high enantiomeric excess.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Amino-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

Oxidation: Formation of (S)-1-Amino-3-phenylpropan-2-one or (S)-1-Amino-3-phenylpropanal.

Reduction: Formation of (S)-1-Amino-3-phenylpropan-2-amine.

Substitution: Formation of (S)-1-Amino-3-phenylpropan-2-chloride or other substituted derivatives.

Wirkmechanismus

The mechanism of action of (S)-1-Amino-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a ligand for certain enzymes or receptors, modulating their activity. For example, it can interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.

The hydroxyl and amino groups in the molecule allow it to form hydrogen bonds and other interactions with target proteins, facilitating its binding and activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its affinity for certain binding sites.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Amino-3-phenylpropan-2-ol can be compared with other similar compounds, such as:

®-1-Amino-3-phenylpropan-2-ol: The enantiomer of this compound, which may exhibit different biological activities and properties due to its opposite stereochemistry.

1-Amino-2-phenylpropan-2-ol: A structural isomer with the amino and hydroxyl groups on adjacent carbon atoms, leading to different chemical reactivity and biological effects.

1-Amino-3-phenylpropan-1-ol: Another structural isomer with the hydroxyl group on the terminal carbon, resulting in distinct chemical and physical properties.

Biologische Aktivität

(S)-1-Amino-3-phenylpropan-2-ol, also known as (S)-3-amino-3-phenylpropan-1-ol, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Melting Point : Approximately 69 °C

- Structure : Contains an amino group and an alcohol group, contributing to its bioactivity.

The chiral nature of this compound allows it to exist in two enantiomeric forms, with the (S)-enantiomer being the biologically active one. This chirality enhances its potential as a building block for synthesizing other chiral molecules, which is crucial in pharmaceutical research.

Research indicates that this compound may function as a monoamine reuptake inhibitor , impacting neurotransmitter systems by influencing serotonin and norepinephrine levels in the brain. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-1-Amino-3-phenylpropan-2-ol | C₉H₁₃NO | Enantiomer with different biological activity |

| 1-Amino-2-propanol | C₃H₉NO | Simpler structure; lacks phenyl group |

| 2-Aminoethanol | C₂H₇NO | Shorter chain; used in different biological contexts |

The presence of the phenyl group in this compound enhances its lipophilicity and interaction potential within biological systems compared to simpler amino alcohols.

Neurotransmitter Modulation

This compound's structural similarity to amino acids allows it to modulate neurotransmitter systems effectively. Studies suggest it may inhibit the reuptake of monoamines, which could lead to increased availability of these neurotransmitters at synaptic clefts, potentially improving mood and cognitive function.

Antioxidant Activity

Recent studies have shown that this compound exhibits antioxidant properties, which can help mitigate oxidative stress within cells. This activity may contribute to its protective effects against neurodegenerative diseases .

Antimicrobial Properties

In vitro studies indicate that this compound can enhance the antimicrobial activity of certain antibiotics against resistant strains of bacteria such as Staphylococcus aureus. This suggests its potential role as an adjuvant in antibiotic therapy .

Study on Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, supporting its potential as a therapeutic agent for mood disorders .

Interaction Studies

Research on interaction studies has shown that this compound can form diastereomeric complexes with various chiral guest molecules. These interactions are crucial for understanding its role in catalysis and drug design. Variations in the structure of both the amino alcohol and guest molecules significantly influence binding affinities and selectivity.

Eigenschaften

IUPAC Name |

(2S)-1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511737 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-38-0 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.